4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is an organic compound that features a brominated phenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can be achieved through a multi-step process involving several key reactions:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Imidazole Formation: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclopropylation steps, as well as the development of more efficient catalysts for the imidazole formation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine can undergo several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of brominated phenyl groups on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl compound with different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a similar brominated phenyl group but different heterocyclic structure.
Uniqueness
4-(2-Bromophenyl)-1-cyclopropyl-2-methyl-1H-imidazol-5-amine is unique due to its combination of a brominated phenyl group with a cyclopropyl and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C13H14BrN3 |
---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-cyclopropyl-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14BrN3/c1-8-16-12(10-4-2-3-5-11(10)14)13(15)17(8)9-6-7-9/h2-5,9H,6-7,15H2,1H3 |
InChI Key |
DJAPUQIAWWQWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.